
Butanamide, N,N'-(2,5-dichloro-1,4-phenylene)bis(2-((2-(4-chlorophenyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl)azo)-3-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanamide, N,N’-(2,5-dichloro-1,4-phenylene)bis(2-((2-(4-chlorophenyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl)azo)-3-oxo-) is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including amide, azo, and isoindole groups, which contribute to its diverse reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N,N’-(2,5-dichloro-1,4-phenylene)bis(2-((2-(4-chlorophenyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl)azo)-3-oxo-) typically involves multi-step organic reactions. The process begins with the preparation of the core structure, 2,5-dichloro-1,4-phenylenediamine, which is then subjected to azo coupling reactions with 2-(4-chlorophenyl)-2,3-dihydro-1,3-dioxo-1H-isoindole-4-yl derivatives. The final step involves the formation of the butanamide groups under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors, precise control of reaction parameters, and purification techniques such as recrystallization and chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Butanamide, N,N’-(2,5-dichloro-1,4-phenylene)bis(2-((2-(4-chlorophenyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl)azo)-3-oxo-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azo groups to amines.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
Butanamide, N,N’-(2,5-dichloro-1,4-phenylene)bis(2-((2-(4-chlorophenyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl)azo)-3-oxo-) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Butanamide, N,N’-(2,5-dichloro-1,4-phenylene)bis(2-((2-(4-chlorophenyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl)azo)-3-oxo-) involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. The azo groups can undergo redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dichloro-1,4-phenylenediamine: Shares the core structure but lacks the complex functional groups.
N,N’-Bis(2-chloro-4-nitrophenyl)urea: Similar in having multiple functional groups but differs in its overall structure and reactivity.
Uniqueness
Butanamide, N,N’-(2,5-dichloro-1,4-phenylene)bis(2-((2-(4-chlorophenyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl)azo)-3-oxo-) is unique due to its combination of amide, azo, and isoindole groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Propiedades
Número CAS |
57532-29-3 |
|---|---|
Fórmula molecular |
C42H26Cl4N8O8 |
Peso molecular |
912.5 g/mol |
Nombre IUPAC |
2-[[2-(4-chlorophenyl)-1,3-dioxoisoindol-4-yl]diazenyl]-N-[2,5-dichloro-4-[[2-[[2-(4-chlorophenyl)-1,3-dioxoisoindol-4-yl]diazenyl]-3-oxobutanoyl]amino]phenyl]-3-oxobutanamide |
InChI |
InChI=1S/C42H26Cl4N8O8/c1-19(55)35(51-49-29-7-3-5-25-33(29)41(61)53(39(25)59)23-13-9-21(43)10-14-23)37(57)47-31-17-28(46)32(18-27(31)45)48-38(58)36(20(2)56)52-50-30-8-4-6-26-34(30)42(62)54(40(26)60)24-15-11-22(44)12-16-24/h3-18,35-36H,1-2H3,(H,47,57)(H,48,58) |
Clave InChI |
UOTFJEWCBHQGPW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(=O)NC1=CC(=C(C=C1Cl)NC(=O)C(C(=O)C)N=NC2=CC=CC3=C2C(=O)N(C3=O)C4=CC=C(C=C4)Cl)Cl)N=NC5=CC=CC6=C5C(=O)N(C6=O)C7=CC=C(C=C7)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



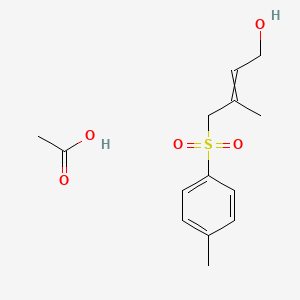
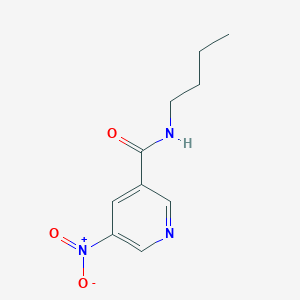
![4-Fluoro-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide](/img/structure/B14615141.png)

![1-(Heptyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-ONN-azoxy}benzene](/img/structure/B14615151.png)
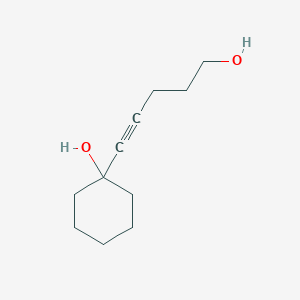
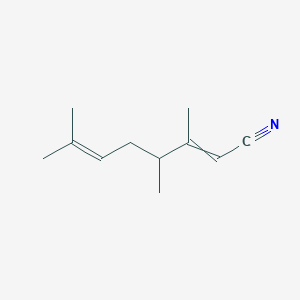

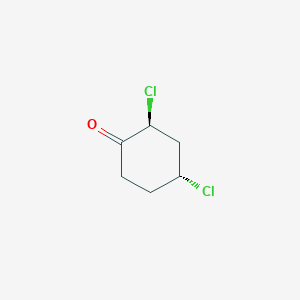
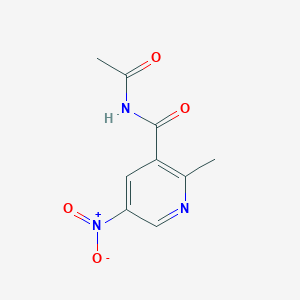
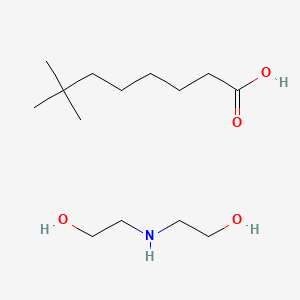
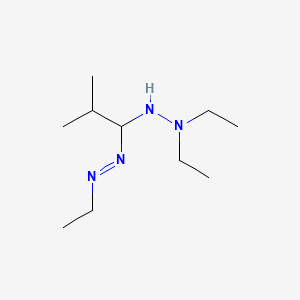
![4-[(Butylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL](/img/structure/B14615186.png)
